- Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases, Bioorganic & Medicinal Chemistry Letters, 2012, 22(9), 3050-3055

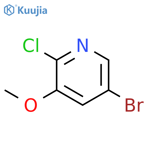

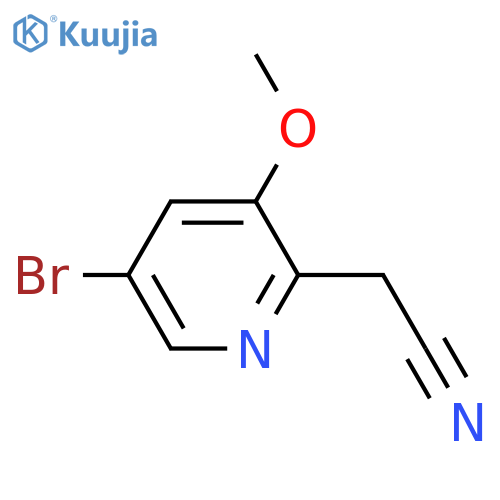

Cas no 947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile)

947688-87-1 structure

Produktname:2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

CAS-Nr.:947688-87-1

MF:C8H7BrN2O

MW:227.057980775833

CID:2139761

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

- 5-Bromo-3-methoxy-2-pyridineacetonitrile (ACI)

- (5-Bromo-3-methoxypyridin-2-yl)acetonitrile

-

- Inchi: 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3

- InChI-Schlüssel: FSQMBWKKDJTMKQ-UHFFFAOYSA-N

- Lächelt: N#CCC1C(OC)=CC(Br)=CN=1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406621-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

¥4950.00 | 2024-04-24 | |

| 1PlusChem | 1P00IIZP-100mg |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 100mg |

$252.00 | 2024-04-19 | |

| Crysdot LLC | CD11005880-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

$550 | 2024-07-19 | |

| Chemenu | CM530636-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

$544 | 2022-03-01 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01256-10g |

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 95% | 10g |

$1800 | 2023-09-07 | |

| 1PlusChem | 1P00IIZP-250mg |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 250mg |

$489.00 | 2024-04-19 | |

| 1PlusChem | 1P00IIZP-1g |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 1g |

$946.00 | 2024-04-19 | |

| abcr | AB334440-250mg |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile; . |

947688-87-1 | 250mg |

€857.10 | 2025-03-19 |

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 h, rt

Referenz

- N-Heteroaryl carbamates as lysophosphatidic acid receptor antagonists and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C → rt

1.2 Reagents: Diethyl ether Solvents: Water

1.2 Reagents: Diethyl ether Solvents: Water

Referenz

- Preparation of naphthyridine derivatives as anti-cancer agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C; 18 °C → rt

1.2 Reagents: Water Solvents: Diethyl ether ; rt

1.2 Reagents: Water Solvents: Diethyl ether ; rt

Referenz

- Quinazoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referenz

- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, Tetrahedron, 2009, 65(4), 757-764

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C → rt

1.2 Reagents: Diethyl ether , Water ; rt

1.2 Reagents: Diethyl ether , Water ; rt

Referenz

- Preparation of naphthyridine derivatives for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C → rt

1.2 Solvents: Diethyl ether , Water ; rt

1.2 Solvents: Diethyl ether , Water ; rt

Referenz

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Raw materials

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preparation Products

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Verwandte Literatur

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile) Verwandte Produkte

- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)

- 160068-88-2(4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde)

- 2137470-15-4(2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanamide)

- 6053-61-8(2-cyclopentylbutanedioic Acid)

- 490038-25-0(1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)-)

- 1163692-73-6(4-cyclopropyl-1H-1,2,3-triazole)

- 325988-73-6(N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,6-difluorobenzamide)

- 113391-64-3(5-Thiazolecarboxylic acid, 4-methyl-2-propyl-)

- 2109140-64-7(N-[2-[[4-(2-Pyridinyl)-1-piperazinyl]sulfonyl]ethyl]-2-propenamide)

- 877825-67-7(3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:947688-87-1)2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

Reinheit:99%

Menge:1g

Preis ($):474